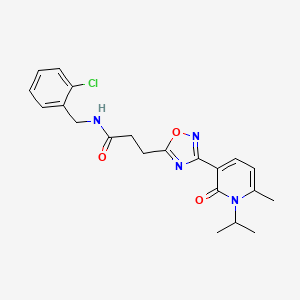

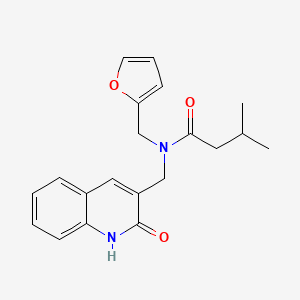

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

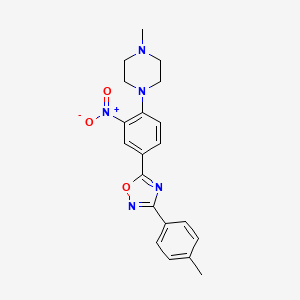

“N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide” is a chemical compound . It belongs to the class of quinoline derivatives . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives like “this compound” often involves the reaction of anilines using malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of “this compound” is C16H20N2O2 . Quinolines, including this compound, contain a nitrogen group and exhibit important biological activities .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “this compound” are not detailed in the available resources.Mecanismo De Acción

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide inhibits the activity of DNA polymerase theta, an enzyme that is involved in the repair of DNA damage. Inhibition of DNA polymerase theta leads to the accumulation of DNA damage in cancer cells, which ultimately results in cell death. Moreover, this compound has been found to induce the formation of DNA double-strand breaks, which are highly toxic to cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in tumor metastasis. Additionally, this compound has been found to modulate the expression of genes involved in cell cycle regulation and DNA repair.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It also exhibits high selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to use in certain assays. Moreover, its mechanism of action is not fully understood, which limits its potential applications.

Direcciones Futuras

Several future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can be identified. Firstly, more studies are needed to elucidate the mechanism of action of this compound. This could provide insights into its potential therapeutic applications beyond cancer treatment. Secondly, the development of more efficient synthesis methods and analogs of this compound could improve its solubility and selectivity for cancer cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use in cancer therapy.

Métodos De Síntesis

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with N-butylbenzamide in the presence of a base. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure this compound.

Aplicaciones Científicas De Investigación

N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that this compound selectively inhibits the growth of cancer cells, including breast, ovarian, and lung cancer cells, while leaving normal cells unaffected. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in mouse models of breast and ovarian cancer. Furthermore, this compound has been found to sensitize cancer cells to chemotherapy and radiation therapy, which suggests that it could be used in combination with other cancer treatments.

Propiedades

IUPAC Name |

N-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-3-4-12-24(22(26)17-8-6-5-7-9-17)15-19-14-18-13-16(2)10-11-20(18)23-21(19)25/h5-11,13-14H,3-4,12,15H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHRDJTDCZOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691573.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)

![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7691669.png)